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molecular formula C11H14BrNO4 B8390091 2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide

2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide

Cat. No. B8390091
M. Wt: 304.14 g/mol
InChI Key: DTTBOUJTOXXHJQ-UHFFFAOYSA-N
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Patent
US08278316B2

Procedure details

A mixture of 2-chloro-N-methoxy-N-methylacetamide (2.7 g, 19.63 mmol), 4-bromo-2-methoxyphenol (3.98 g, 19.63 mmol), and potassium carbonate (5.43 g, 39.3 mmol) in DMF (20 mL) was heated at 60° C. for 1 hour and stirred at RT overnight (16 hours). The reaction mixture was diluted with CH2Cl2, washed with sat NaHCO3, brine and dried (Na2SO4). After concentration, the crude product was purified by ISCO flash chromatography (silica gel/hexanes-ethyl acetate 100:0 to 0:100 gradient) to afford 2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide 16A (4.86 g, 15.98 mmol, 81% yield) as a yellow solid. 1H NMR (400 MHz, chloroform-d) δ 6.97-7.04 (2H, m), 6.76 (1H, d, J=8.03 Hz), 4.86 (2H, s), 3.87 (3H, s), 3.75 (3H, s), 3.23 (3H, s).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([O:17][CH3:18])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C(Cl)Cl>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4])=[C:12]([O:17][CH3:18])[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
3.98 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC
Name
Quantity
5.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at RT overnight (16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by ISCO flash chromatography (silica gel/hexanes-ethyl acetate 100:0 to 0:100 gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(OCC(=O)N(C)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.98 mmol
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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